Enantiomeric Identity: (S)- vs. (R)-2-(1H-1,2,4-triazol-5-yl)piperidine – Stereochemical Configuration as a Determinant of Biological Target Engagement
The (S)-enantiomer (CAS 1604381-68-1 free base; 2307732-88-1 hydrobromide) possesses the (2S) absolute configuration at the piperidine C2 position, while the (R)-enantiomer (CAS 1604436-77-2 free base; 2307748-07-6 hydrobromide) possesses the (2R) configuration . In the triazolylpiperidine vasopressin V1a antagonist patent series, enantiomerically resolved compounds bearing a (2S)-triazolylpiperidine core are explicitly separated from their (2R)-counterparts, and individual enantiomers are assigned distinct biological example numbers, confirming that stereochemistry is a primary determinant of pharmacological activity within this scaffold class [1].
| Evidence Dimension | Absolute stereochemical configuration at piperidine C2 |
|---|---|
| Target Compound Data | (2S) configuration; CAS 2307732-88-1 (HBr salt); CAS 1604381-68-1 (free base) |
| Comparator Or Baseline | (2R) configuration; CAS 2307748-07-6 (HBr salt); CAS 1604436-77-2 (free base); Racemic mixture CAS 933713-88-3 |
| Quantified Difference | Qualitative: distinct enantiomers—binding geometry, metabolic stability, and off-target profiles are expected to differ; specific comparative IC₅₀ data for this exact compound not publicly available |
| Conditions | Stereochemical identity verified by chiral HPLC or optical rotation; no direct comparative bioassay data found in the public domain for this specific pair |
Why This Matters
For any chiral drug discovery program, using the incorrect enantiomer introduces an uncontrolled variable in target engagement and ADMET profiling, rendering SAR interpretation impossible.
- [1] US7745630B2 – Triazolyl piperidine arginine vasopressin receptor modulators. Pfizer Ltd., 2010. See Examples for enantiomerically resolved (S)- and (R)-triazolylpiperidine compounds. View Source
